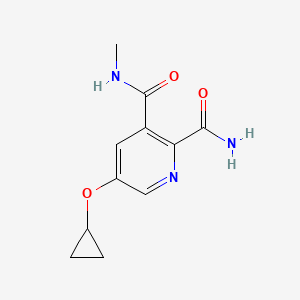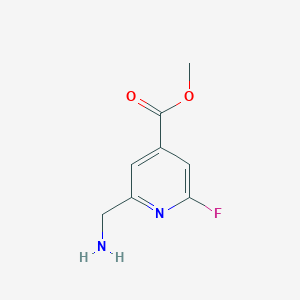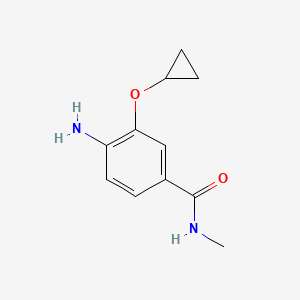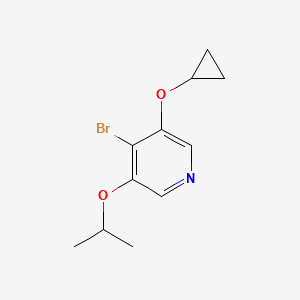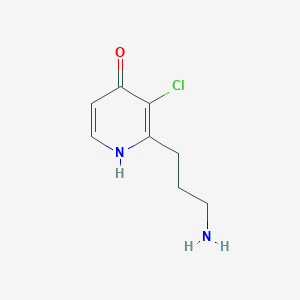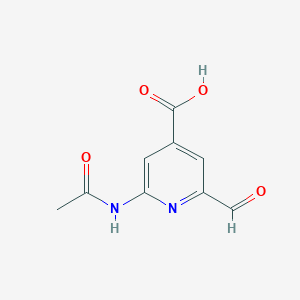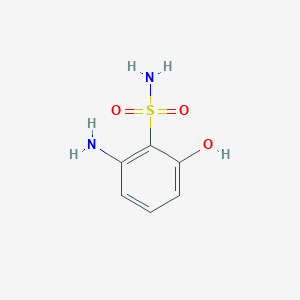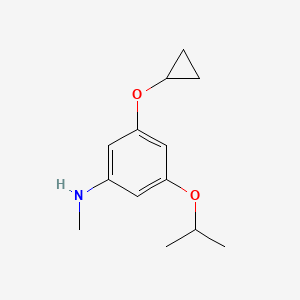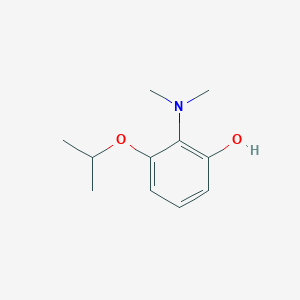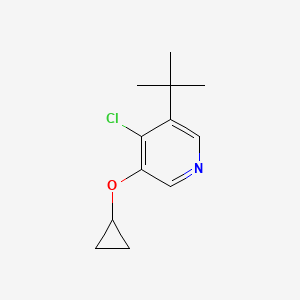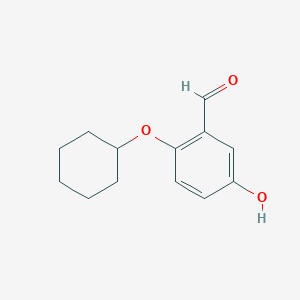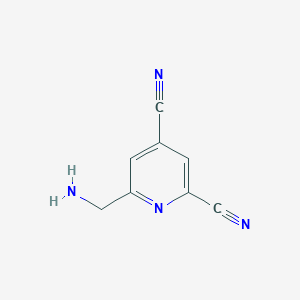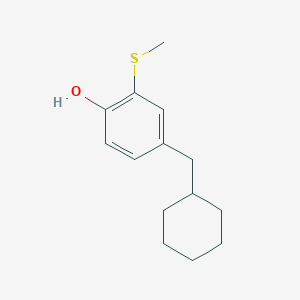
4-(Cyclohexylmethyl)-2-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylmethyl)-2-(methylthio)phenol is an organic compound with a complex structure that includes a phenol group, a cyclohexylmethyl group, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-(methylthio)phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 4-hydroxy-2-(methylthio)benzaldehyde with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylmethyl)-2-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexylmethyl-2-(methylthio)cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylmethyl-2-(methylthio)cyclohexanol.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylmethyl)-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylmethyl)-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl and methylthio groups can influence the compound’s hydrophobicity and overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylthio)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
4-(Cyclohexylmethyl)phenol: Lacks the methylthio group, affecting its reactivity and potential biological activity.
2-(Methylthio)phenol: Lacks the cyclohexylmethyl group, influencing its solubility and chemical properties.
Uniqueness
4-(Cyclohexylmethyl)-2-(methylthio)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of structure-activity relationships in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H20OS |
|---|---|
Molekulargewicht |
236.37 g/mol |
IUPAC-Name |
4-(cyclohexylmethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-14-10-12(7-8-13(14)15)9-11-5-3-2-4-6-11/h7-8,10-11,15H,2-6,9H2,1H3 |
InChI-Schlüssel |
NRGXGKBJDQQMBY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)CC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


